Home > Products > Building Blocks P7479 > 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine 2,2,2-trifluoroacetate
5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine 2,2,2-trifluoroacetate - 1628557-01-6

5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine 2,2,2-trifluoroacetate

Catalog Number: EVT-1688084
CAS Number: 1628557-01-6
Molecular Formula: C9H10F3N3O2
Molecular Weight: 249.19 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis
  • Alkylation of pyrido[4,3-d]pyrimidines: Introducing substituents at specific positions, such as the 6-position, using alkyl halides in the presence of a base and a catalyst like sodium iodide. []
  • Multistep synthesis from pyridine or pyrimidine derivatives: Building the pyrido[4,3-d]pyrimidine core through a series of reactions involving pyridine or pyrimidine derivatives. []
  • Condensation reactions: Utilizing condensation reactions, such as Dieckmann condensation, to form the core structure from appropriate starting materials. []
Chemical Reactions Analysis
  • Alkylation: Introduction of various alkyl groups at specific positions on the pyrido[4,3-d]pyrimidine core. [, ]
  • Condensation: Formation of the core structure through reactions like Dieckmann condensation. []
  • Hydrogenolysis: Removal of protecting groups, such as benzyl groups, using catalytic hydrogenation. []
Mechanism of Action
  • Inhibition of DHFR: Analogues of trimetrexate and piritrexim containing the 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine core can inhibit DHFR, a crucial enzyme in folate metabolism, thereby exhibiting antifolate activity. [, ]
  • Antagonism of TASK-3 channels: Compounds incorporating this scaffold can bind to and block TASK-3 potassium channels, influencing neuronal excitability. The binding is influenced by the channel's state and involves hydrophobic interactions and potential hydrogen bonding with residues in the binding site. [, ]
Applications
  • Development of antifolate drugs: Analogues targeting DHFR from Pneumocystis carinii, Toxoplasma gondii, and rat liver showcase potential for treating opportunistic infections. [, ]
  • Treatment of neurological disorders: Antagonists of TASK-3 channels hold promise for therapies targeting epilepsy, pain, and sleep disorders. [, ]
  • Development of anti-inflammatory drugs: PI3Kδ selective inhibitors based on the 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine core, like CDZ173 (Leniolisib), are being explored for treating inflammatory and autoimmune diseases. []

2,4-Diamino-6-(2′-bromo-3′,4′,5′-trimethoxybenzyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine:

    Compound Description: This compound is a potent dihydrofolate reductase (DHFR) inhibitor with notable activity against Pneumocystis carinii and Toxoplasma gondii DHFR, exceeding the potency of trimethoprim. [, ] It exhibits selectivity for T. gondii DHFR over the rat liver enzyme. [, ]

    Relevance: This compound shares the core 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine scaffold with the target compound, 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine 2,2,2-trifluoroacetate. The presence of various substituents at the 2-, 4-, and 6- positions highlights the potential for structural modifications within this scaffold to modulate biological activity. [, ]

2,4-Diamino-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine:

    Compound Description: This compound serves as a key synthetic intermediate in the preparation of various substituted tetrahydropyrido[4,3-d]pyrimidines, including the potent DHFR inhibitor mentioned above. [, ]

    Relevance: This compound represents the core structure of the target compound, 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine 2,2,2-trifluoroacetate, without any substituents. [, ] It highlights the importance of this central scaffold in developing biologically active molecules.

    Compound Description: PK-THPP is a potent and selective antagonist of the TASK-3 potassium channel, demonstrating a crucial role in regulating membrane potential and implicated in neurological disorders. [, ] Notably, PK-THPP exhibits greater potency against TASK-3 compared to its close relative, TASK-1. []

    Relevance: PK-THPP exemplifies the potential of compounds based on the 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine scaffold, like the target compound 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine 2,2,2-trifluoroacetate, to act as potent and selective ion channel modulators. [] The structure-activity relationship studies within this series highlight the influence of specific substituents on binding affinity and selectivity. []

CDZ173 (Leniolisib):

    Compound Description: CDZ173 is a highly selective inhibitor of the PI3Kδ enzyme, playing a critical role in leukocyte function and targeted for the treatment of inflammatory and allergic diseases. [] Compared to earlier generations of PI3Kδ inhibitors, CDZ173 boasts a distinct chemical structure and potentially a favorable safety profile. []

    Relevance: CDZ173 incorporates the 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine core, linking it structurally to the target compound, 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine 2,2,2-trifluoroacetate. [] The development of CDZ173 underscores the versatility of this scaffold in generating potent and selective inhibitors against diverse therapeutic targets. []

Properties

CAS Number

1628557-01-6

Product Name

5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine 2,2,2-trifluoroacetate

IUPAC Name

5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine;2,2,2-trifluoroacetic acid

Molecular Formula

C9H10F3N3O2

Molecular Weight

249.19 g/mol

InChI

InChI=1S/C7H9N3.C2HF3O2/c1-2-8-3-6-4-9-5-10-7(1)6;3-2(4,5)1(6)7/h4-5,8H,1-3H2;(H,6,7)

InChI Key

ZWLYLYDIIOBBGR-UHFFFAOYSA-N

SMILES

C1CNCC2=CN=CN=C21.C(=O)(C(F)(F)F)O

Canonical SMILES

C1CNCC2=CN=CN=C21.C(=O)(C(F)(F)F)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.